5,6-Dimethoxyisoindoline hydrochloride
Overview
Description
5,6-Dimethoxyisoindoline hydrochloride is a novel compound known for its significant biological activities. It is a derivative of isoindoline, characterized by the presence of two methoxy groups at the 5th and 6th positions of the isoindoline ring.
Mechanism of Action
Target of Action
The primary targets of 5,6-Dimethoxyisoindoline hydrochloride are sigma-2 receptors and acetylcholine esterase . Sigma-2 receptors are found in the central nervous system and peripheral organs, and they are expressed in a variety of human and rodent tumor cell lines . Acetylcholine esterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory .
Mode of Action
This compound interacts with its targets by inhibiting the action of acetylcholine esterase and binding to sigma-2 receptors . This leads to an increase in acetylcholine levels and activation of sigma-2 receptors .
Biochemical Pathways
The activation of sigma-2 receptors and inhibition of acetylcholine esterase affect several biochemical pathways. Sigma-2 receptor activation can lead to apoptosis via multiple pathways . The inhibition of acetylcholine esterase results in increased acetylcholine levels, affecting cholinergic neurotransmission .
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , suggesting good bioavailability.
Result of Action
The result of this compound’s action is the induction of cell cycle arrest in the G1 phase and death of cancer cells . This is due to the activation of sigma-2 receptors and the inhibition of acetylcholine esterase .
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxyisoindoline hydrochloride plays a significant role in biochemical reactions, primarily as an acetylcholine esterase inhibitor. It exhibits high affinity for serotonin and dopamine receptors, making it a valuable compound in neurochemical studies . The compound interacts with enzymes such as acetylcholine esterase, leading to the inhibition of its activity. This interaction is crucial for studying the modulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. It is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and subsequent cell death . This compound has demonstrated significant antiproliferative activity in various cancer cell lines, including DU145, MCF7, and C6 cells . Furthermore, this compound influences cell signaling pathways by modulating the activity of serotonin and dopamine receptors, which play critical roles in regulating mood, cognition, and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine esterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is crucial for studying the modulation of cholinergic signaling in the brain. Additionally, the compound’s high affinity for serotonin and dopamine receptors suggests that it may influence neurotransmitter release and receptor activation, further impacting cellular signaling pathways . The antiproliferative effects observed in cancer cells are likely due to the compound’s ability to induce cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholine esterase activity and persistent changes in cellular function . These findings are essential for understanding the compound’s potential therapeutic applications and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholine esterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with acetylcholine esterase and neurotransmitter receptors . The compound’s inhibition of acetylcholine esterase affects the cholinergic signaling pathway, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, its interactions with serotonin and dopamine receptors suggest potential involvement in the serotonergic and dopaminergic pathways, which are critical for regulating mood, cognition, and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is rapidly taken up by cells, particularly cancer cells, where it accumulates and exerts its effects . . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholine esterase and other target proteins . Additionally, its accumulation in specific cellular compartments, such as the synaptic cleft, is essential for its role in modulating neurotransmitter levels and receptor activity
Preparation Methods
The synthesis of 5,6-Dimethoxyisoindoline hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
5,6-Dimethoxyisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium ethoxide can replace the methoxy groups with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,6-Dimethoxyisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to neurotransmitter systems due to its high affinity for serotonin and dopamine receptors.
Comparison with Similar Compounds
5,6-Dimethoxyisoindoline hydrochloride can be compared with other similar compounds, such as:
5,6-Dimethoxyindole: Similar in structure but lacks the isoindoline core, leading to different biological activities.
N-(4-fluorophenyl)indole: Shares the indole moiety but has different substituents, affecting its receptor affinity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindoline core, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORVHRERXVLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-17-7 | |
Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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